Pharmacological Profiling and Mechanism of Action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate Derivatives
Pharmacological Profiling and Mechanism of Action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate Derivatives
Executive Summary
The development of novel therapeutic agents frequently relies on versatile chemical scaffolds that can mimic endogenous molecules while offering superior pharmacokinetic properties. Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (CAS No. 2090849-75-3) has emerged as a highly valuable building block in medicinal chemistry[1]. With a molecular weight of 207.19 g/mol and an XLogP3 of ~1.4, this scaffold provides an optimal balance of lipophilicity and structural rigidity[1].
The 3-oxo-2,3-dihydrobenzo[d]isoxazole core (which exists in tautomeric equilibrium with 3-hydroxybenzo[d]isoxazole) acts as a potent bioisostere for carboxylic acids and phenols. Meanwhile, the ethyl ester at the 6-position serves as a synthetic handle for rapid diversification via saponification and amide coupling. Recent pharmacological evaluations of its derivatives have uncovered profound mechanisms of action, most notably the targeted inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) transcription[2] and the state-dependent blockade of voltage-gated sodium channels (NaV1.1)[3].
This technical guide synthesizes the core mechanisms, quantitative bioactivity data, and self-validating experimental protocols used to evaluate these derivatives.
Mechanism I: Hypoxia-Inducible Factor-1α (HIF-1α) Transcriptional Inhibition
Causality and Pathway Dynamics
HIF-1α is a master transcriptional regulator implicated in tumor angiogenesis, metastasis, and metabolic reprogramming. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for proteasomal degradation. During hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) to drive the transcription of genes like VEGF and PDK1[4].
Benzo[d]isoxazole derivatives synthesized from the 6-carboxylate scaffold have demonstrated the ability to disrupt this pathway. Crucially, mechanistic studies reveal that these compounds are on-target transcriptional inhibitors; they do not induce the degradation of the HIF-1α protein itself, but rather prevent its ability to successfully drive downstream gene expression[2].
Fig 1: HIF-1α signaling pathway and transcriptional inhibition by benzo[d]isoxazole derivatives.
Quantitative Bioactivity
The functionalization of the 6-carboxylate group into N-phenyl carboxamides yields compounds with remarkable potency. Analogs 15 and 31 have shown IC50 values in the low nanomolar range without exhibiting general cytotoxicity[4],[2].
| Compound | Target Mechanism | IC50 (nM) | Cytotoxicity (>50 µM) | Reference |
| Analog 15 | HIF-1α Transcription | 24 | None | [4],[2] |
| Analog 31 | HIF-1α Transcription | 24 | None | [4],[2] |
| LW6 (Control) | HIF-1α Protein Degradation | ~100 | N/A | [2] |
Experimental Protocol: Self-Validating Dual-Luciferase Reporter Assay
To validate the transcriptional inhibition of HIF-1α, a Dual-Luciferase Reporter Assay is employed[4]. This protocol is designed as a self-validating system to eliminate false positives caused by compound toxicity.
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Cell Seeding & Co-Transfection: Plate HEK293T cells in 96-well plates. Co-transfect the cells with a plasmid containing an HRE driving Firefly luciferase, and a constitutively active CMV promoter driving Renilla luciferase.
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Causality: HEK293T cells are selected for their high transfection efficiency. The Renilla construct acts as an internal, constitutive control. Normalizing the Firefly signal against the Renilla signal ensures that any observed decrease in luminescence is due to true HIF-1α inhibition, not non-specific cell death or poor transfection[4].
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Compound Treatment & Hypoxia Induction: Pre-treat the cells with varying concentrations of the benzo[d]isoxazole derivative. Induce hypoxia by incubating in 1% O₂ or by adding Cobalt Chloride (CoCl₂).
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Causality: CoCl₂ acts as a chemical hypoxia mimetic by competitively inhibiting PHDs, forcing the stabilization of HIF-1α and the subsequent activation of the HRE reporter[4].
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Lysis and Measurement: Lyse the cells and sequentially measure Firefly luminescence, followed by quenching and measurement of Renilla luminescence.
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Data Normalization: Calculate the ratio of Firefly to Renilla activity. A dose-dependent decrease in this ratio confirms on-target transcriptional inhibition[4].
Mechanism II: Voltage-Gated Sodium Channel (NaV1.1) Modulation
Causality and Pathway Dynamics
Beyond oncology, benzo[d]isoxazole derivatives exhibit potent anticonvulsant properties. The primary mechanism of action is the selective, state-dependent blockade of the voltage-gated sodium channel NaV1.1[3].
In epileptic phenotypes, neuronal hyperexcitability is driven by rapid action potential firing. Benzo[d]isoxazole derivatives bind preferentially to the inactivated state of the NaV1.1 channel. By stabilizing the inactivated conformation, these compounds selectively suppress high-frequency, seizure-inducing firing while sparing normal, low-frequency action potentials[3].
Fig 2: Step-by-step whole-cell patch-clamp electrophysiology workflow for NaV1.1 validation.
Quantitative Bioactivity
In vivo murine models (Maximal Electroshock Seizure, MES) demonstrate that specific derivatives (e.g., Z-6b) offer a high Protective Index (PI), outperforming classical antiseizure medications like Phenytoin[3].
| Compound | Target | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Z-6b | NaV1.1 | 20.5 | 211.9 | 10.3 | [3] |
| Phenytoin (Control) | NaV (Non-selective) | 9.5 | 65.5 | 6.9 | [3] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To validate NaV1.1 blockade, researchers utilize whole-cell patch-clamp electrophysiology[3].
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Cell Preparation: Utilize mammalian cells (e.g., HEK293T or CHO) stably transfected with human NaV1.1 channels.
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Causality: Stable expression ensures consistent channel density across the membrane, which is critical for generating reproducible macroscopic current recordings[3].
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Whole-Cell Configuration: Form a high-resistance gigaseal (>1 GΩ) between the glass pipette and the cell membrane, then apply brief suction to rupture the patch.
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Causality: This configuration establishes electrical continuity between the pipette solution and the cell interior, allowing precise voltage control (voltage-clamp) and accurate measurement of inward sodium currents[3].
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Voltage Protocol Application: Apply depolarizing voltage steps (e.g., from a holding potential of -120 mV to 0 mV) to elicit sodium currents.
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Causality: By varying the holding potential or applying high-frequency pulse trains, researchers can isolate the compound's affinity for the resting versus the inactivated state of the channel[3].
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Compound Perfusion & Washout: Perfuse the benzo[d]isoxazole derivative into the extracellular bath and record the reduction in peak current. Follow this with a buffer washout step.
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Causality: The washout step serves as a critical self-validating control. If the current recovers upon washout, it proves that the blockade is a reversible pharmacological interaction and not an artifact of cell death or membrane degradation[3].
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Conclusion
The Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate scaffold is a highly privileged structure in modern drug discovery. By leveraging its bioisosteric properties and synthetic tractability, researchers have developed derivatives capable of modulating complex intracellular targets like HIF-1α transcription and membrane-bound targets like NaV1.1. As demonstrated by the rigorous, self-validating protocols outlined above, this class of compounds holds significant promise for the development of next-generation oncology and neurology therapeutics. Additionally, emerging research highlights the potential of related isoxazole derivatives as potent anti-inflammatory agents via COX-2 inhibition[5], further underscoring the versatility of this chemical space.
References
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ACS Chemical Neuroscience. "Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1". ACS Chem. Neurosci. 2022. Available at: [Link]
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ACS Medicinal Chemistry Letters. "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors". ACS Med. Chem. Lett. 2022. Available at: [Link]
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PubMed Central (PMC). "Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents". Heliyon. 2024. Available at: [Link]
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